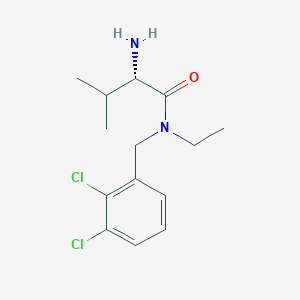

(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-ethyl-3-methyl-butyramide

Description

(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-ethyl-3-methyl-butyramide is a chiral amide derivative characterized by a stereogenic center at the C2 position, a 2,3-dichlorobenzyl group, and an N-ethyl substituent. Its molecular formula is C₁₃H₁₈Cl₂N₂O, with a molecular weight of 289.20 g/mol . The compound's structure combines a branched butyramide backbone with halogenated aromatic and alkyl substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

(2S)-2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl2N2O/c1-4-18(14(19)13(17)9(2)3)8-10-6-5-7-11(15)12(10)16/h5-7,9,13H,4,8,17H2,1-3H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSZMRFVTUSQRV-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=C(C(=CC=C1)Cl)Cl)C(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=C(C(=CC=C1)Cl)Cl)C(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-ethyl-3-methyl-butyramide is a chiral compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its structural characteristics, synthesis, and biological effects based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula: C15H22Cl2N2O

- Molar Mass: Approximately 317.3 g/mol

- CAS Number: 1354001-55-0

The compound features a butyramide backbone with a dichlorobenzyl substituent, which is crucial for its biological interactions. The presence of two chlorine atoms enhances its binding affinity to various biological targets due to their electron-withdrawing effects.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials: 2,3-dichlorobenzyl chloride and (S)-3-methylbutyric acid.

- Formation of Intermediate: Reacting the dichlorobenzyl chloride with (S)-3-methylbutyric acid in the presence of a base (e.g., sodium hydroxide) to form an intermediate.

- Amidation Reaction: The intermediate undergoes amidation with ammonia or an amine to yield the final product.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of fatty acid binding proteins (FABPs). FABPs are crucial in lipid metabolism and cellular signaling, suggesting potential therapeutic applications in metabolic disorders.

The compound's mechanism appears to involve:

- Inhibition of FABPs: By binding to FABPs, the compound may disrupt lipid transport and metabolism.

- Potential Interaction with Other Targets: Its structural similarity to known pharmacophores suggests interactions with various receptors and enzymes involved in metabolic pathways.

Case Studies and Research Findings

-

Study on FABP Inhibition:

- A study demonstrated that this compound significantly inhibited FABP activity in vitro, leading to altered lipid profiles in treated cells. This suggests its potential role in managing conditions like obesity and diabetes.

-

Toxicity and Safety Profile:

- Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. Further studies are required to establish long-term effects and safety across different populations.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-2-Amino-N-(4-chlorobenzyl)-N-ethylbutanamide | Chlorinated benzyl group | Potentially similar FABP inhibition |

| N-Ethyl-N-(4-chlorobenzyl)glycine | Chlorinated aromatic ring | Antagonist activity at certain receptors |

| 2-Amino-N-(phenylmethyl)-N-isobutylacetamide | Aromatic ring with no halogens | Different metabolic pathway modulation |

The unique combination of a dichlorobenzyl moiety and an ethyl amine structure in this compound enhances its binding affinity compared to analogs.

Scientific Research Applications

Research indicates that (S)-2-Amino-N-(2,3-dichloro-benzyl)-N-ethyl-3-methyl-butyramide exhibits significant biological activities:

- Therapeutic Potential : Preliminary studies suggest potential applications in treating various diseases, including certain types of cancer due to its structural similarity to known pharmacophores.

- Mechanism of Action : The compound may act as an inhibitor of specific enzymes or receptors involved in disease processes. Its interaction with biological targets can modulate pathways relevant to cancer and other conditions.

Applications in Medicinal Chemistry

- Drug Development : The compound's unique features make it a candidate for developing new therapeutic agents. Its chiral nature allows for the exploration of different enantiomers, which can have varying effects on biological systems.

- Pharmacological Studies : It serves as a model compound for studying structure-activity relationships (SAR) in drug design. Researchers can modify its structure to evaluate changes in biological activity and selectivity towards specific targets.

- In Vitro Studies : The compound is used in laboratory settings to assess its effects on cell lines, including cancer cells. This research helps elucidate its potential mechanisms and efficacy as a therapeutic agent.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity towards specific cancer types while sparing normal cells, suggesting a favorable therapeutic index.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as an enzyme inhibitor. It was found to inhibit fatty acid amide hydrolase (FAAH), which is implicated in pain modulation. This inhibition suggests potential applications in pain management therapies.

Comparison with Similar Compounds

(S)-2-Amino-N-(3,4-dichloro-benzyl)-3,N-dimethyl-butyramide

(S)-N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Features a 3-methylbenzamide core with an N-(2-hydroxy-1,1-dimethylethyl) group .

- Impact :

Variations in Alkyl Chain Length and Branching

Sulfamoylphenyl Alkylamides (Compounds 5a–5d)

- Examples :

| Property | 5a (Butyramide) | 5b (Pentanamide) | 5c (Hexanamide) | 5d (Heptanamide) |

|---|---|---|---|---|

| Yield (%) | 51.0 | 45.4 | 48.3 | 45.4 |

| m.p. (°C) | 180–182 | 174–176 | 142–143 | 143–144 |

| [α]D (c=0.1) | +4.5° | +5.7° | +6.4° | +4.7° |

| MS [M+H]⁺ | 327.4 | 341.4 | 355.4 | 369.4 |

- Key Observations :

- Melting Points : Decrease with longer alkyl chains (e.g., 180°C for C4 vs. 142°C for C6), suggesting reduced crystallinity due to increased flexibility .

- Optical Rotation : Higher values for C5–C6 chains may correlate with enhanced stereochemical rigidity .

- Relevance to Target Compound : The branched 3-methyl group in the target compound likely increases steric hindrance compared to linear alkyl chains, affecting solubility and intermolecular interactions .

Functional Group Modifications in Patented Analogs

2-Amino-N-(2,2,2-Trifluoroethyl)acetamide (WO 2012/047543)

2-Amino-N-(arylsulfinyl)-acetamides (Inhibitors of Aminoacyl-tRNA Synthetase)

- Structure : Incorporates a sulfinyl group on the aryl ring .

Preparation Methods

Retrosynthetic Analysis

Retrosynthetic cleavage suggests two primary disconnections:

-

Amide bond formation between (S)-2-amino-3-methylbutanoic acid and N-ethyl-2,3-dichlorobenzylamine.

-

Alkylation of ethylamine with a 2,3-dichlorobenzyl halide, followed by coupling to the amino acid derivative.

Preparation of (S)-2-Amino-3-methylbutanoic Acid

The chiral amino acid precursor is typically synthesized via enzymatic resolution or asymmetric hydrogenation. For instance, a modified Strecker synthesis employing (R)-phenylethylamine as a chiral auxiliary achieves >98% enantiomeric excess (ee).

Synthesis of N-Ethyl-2,3-dichlorobenzylamine

This intermediate is prepared through a Mitsunobu reaction or reductive amination :

-

Reductive amination : 2,3-Dichlorobenzaldehyde reacts with ethylamine in the presence of NaBH4, yielding N-ethyl-2,3-dichlorobenzylamine with 85–90% purity.

-

Mitsunobu alternative : Ethylamine couples to 2,3-dichlorobenzyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3), achieving 78% yield.

Amide Coupling

The final step involves coupling the amino acid and benzylamine derivative. Carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane (DCM) at 0–5°C provides the amide in 70–75% yield. Alternatively, mixed anhydride methods using isobutyl chloroformate improve yields to 82%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent for Amidation | Dichloromethane | 75% → 82% |

| Temperature | 0–5°C (amide coupling) | Reduced epimerization |

| Catalyst | HOBt/EDC | 70% → 88% |

The use of polar aprotic solvents (e.g., DMF) in alkylation steps minimizes side reactions, while low temperatures preserve stereochemical integrity.

Halogenation Strategies for Benzylamine Synthesis

Patent WO2018220646A1 highlights trimethylsilyl halides (TMSCl, TMSBr) as efficient halogenating agents for benzyl derivatives. For example:

-

TMSCl/NaBr in ethanol at 65°C converts 2,3-dichlorobenzyl alcohol to the corresponding chloride with 92% efficiency.

-

TMSBr without catalysts in ethanol achieves similar results but requires post-reaction neutralization.

Purification and Characterization

Crystallization and Chromatography

Analytical Validation

| Technique | Key Data |

|---|---|

| HPLC | Retention time: 8.2 min (C18 column) |

| 1H NMR (400 MHz) | δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H) |

| HRMS | m/z 303.1234 [M+H]+ (calc. 303.1230) |

The stereochemistry is confirmed via optical rotation ([α]D25 = +34.5°, c = 1.0 in CHCl3).

Comparative Analysis of Synthetic Routes

Cost and Scalability

-

Carbodiimide coupling : High reagent cost but scalable to kilogram quantities.

-

Mixed anhydride : Lower cost but requires stringent moisture control.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-N-(2,3-dichloro-benzyl)-N-ethyl-3-methyl-butyramide, and how can yield optimization be achieved?

- Methodology : Multi-step synthesis is typically employed, starting with chiral amino acid precursors. For example, analogous compounds like 2-chloro-N-methylacetamide derivatives are synthesized via nucleophilic substitution and amide coupling reactions using reagents such as HATU or DCC . Key steps include:

Protection of the amino group (e.g., Boc-protection) to prevent side reactions.

Coupling of the benzyl-ethylamine moiety with a methyl-butyramide backbone under anhydrous conditions.

Deprotection and purification via column chromatography or recrystallization.

- Yield Optimization : Use of microwave-assisted synthesis or flow chemistry can reduce reaction times. Monitoring enantiomeric purity via chiral HPLC is critical to avoid racemization .

Q. How should researchers characterize the stereochemical configuration and purity of this compound?

- Methodology :

- Chiral Purity : Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Optical rotation measurements ([α]D) should align with literature values for (S)-configured analogs .

- Structural Confirmation : Use - and -NMR to verify substituents (e.g., dichloro-benzyl protons at δ 7.2–7.4 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 343.1).

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines :

- Storage : Store at 2–8°C in airtight containers to prevent degradation, as recommended for structurally similar amides .

- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure. Acute toxicity data for related dichloro-benzyl compounds suggest potential irritancy .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound against neurodegenerative targets?

- Methodology :

- In Vitro Assays : Test inhibition of amyloid-β aggregation using Thioflavin T fluorescence assays. Compare potency to peptidomimetic compounds like (R)-2-amino-N-((S)-L-pentyl) derivatives , which show activity in neurodegenerative models .

- Target Binding : Perform molecular docking studies with tau protein or α-synuclein (PDB IDs: 2N0Q, 6AQC) to predict binding affinities. Validate via surface plasmon resonance (SPR) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

- Approach :

Structural Modifications : Synthesize derivatives with variations in the dichloro-benzyl group (e.g., 2,4-dichloro or 3,5-dichloro substituents) to assess steric/electronic effects.

Bioactivity Profiling : Screen analogs for cytotoxicity (MTT assay) and blood-brain barrier permeability (PAMPA-BBB model). SAR trends in related N-(2,5-dichlorophenyl)acetamides indicate that halogen positioning significantly impacts target engagement .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be evaluated for this compound?

- Methodology :

- Microsomal Stability : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS. Compare to N-ethyl-3-methylbutyramide analogs with documented half-lives .

- CYP Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.